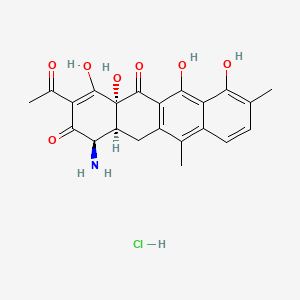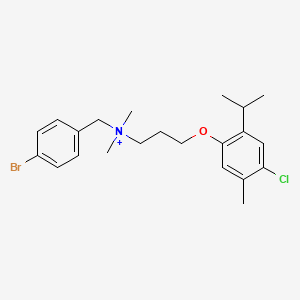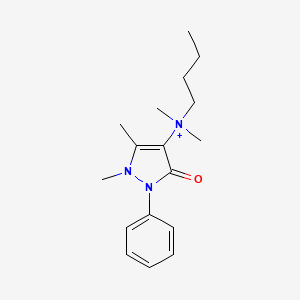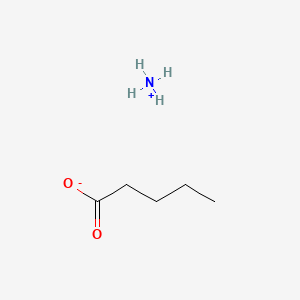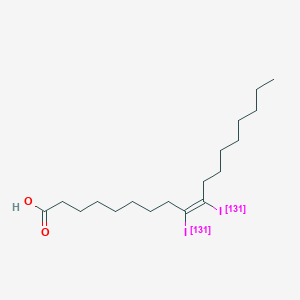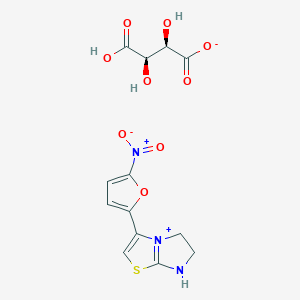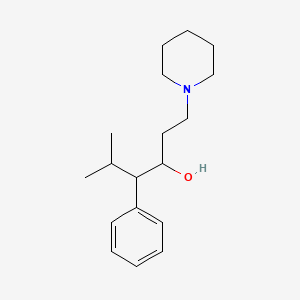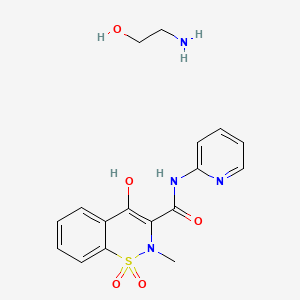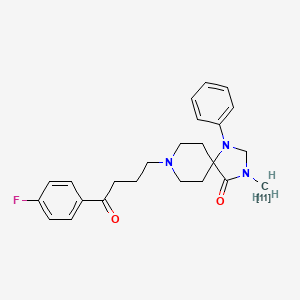
Mespiperone (11C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a high-affinity antagonist for D2/3 dopamine and 5-HT2A serotonin receptors . This compound is particularly valuable in neuroimaging studies to visualize and quantify receptor densities in the brain.
Preparation Methods
Mespiperone C 11 is synthesized by radiolabeling 3-N-methylspiperone with carbon-11. The process involves the incorporation of the radioactive isotope carbon-11 into the methyl group of spiperone. The specific activity of the compound is calculated using a formula that accounts for radioactivity content, radiochemical purity, and concentration . The preparation requires a sterile, isotonic solution suitable for intravenous administration, and the final product must meet stringent purity and activity standards .
Chemical Reactions Analysis
Mespiperone C 11 undergoes various chemical reactions, primarily involving its radiolabeled methyl group. The compound is stable under typical PET imaging conditions but can undergo degradation if exposed to extreme pH or temperature variations. Common reagents used in its synthesis include acetonitrile and monobasic potassium phosphate, which are used to prepare the mobile phase for chromatographic purification . The major product formed is the radiolabeled 3-N-methylspiperone, which is used directly in PET imaging studies.
Scientific Research Applications
Mespiperone C 11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the kinetics and dynamics of receptor-ligand interactions. In biology, it helps visualize receptor distributions in various tissues. In medicine, it is invaluable for diagnosing and monitoring neurological disorders such as schizophrenia and Parkinson’s disease by imaging dopamine and serotonin receptors . Additionally, it is used in drug development to evaluate the efficacy and binding characteristics of new therapeutic compounds.
Mechanism of Action
The mechanism of action of Mespiperone C 11 involves its binding to D2/3 dopamine and 5-HT2A serotonin receptors. By acting as an antagonist, it blocks the activity of these receptors, allowing for the visualization of receptor densities in PET imaging. The molecular targets include the dopamine and serotonin receptors, and the pathways involved are those related to neurotransmission and receptor signaling .
Comparison with Similar Compounds
Mespiperone C 11 is unique in its high affinity for both D2/3 dopamine and 5-HT2A serotonin receptors, making it a versatile tool for neuroimaging. Similar compounds include other radiolabeled ligands such as carbon-11 raclopride and carbon-11 flumazenil, which also target dopamine and GABA receptors, respectively . Mespiperone C 11’s dual targeting capability sets it apart, providing more comprehensive imaging data in studies involving multiple receptor systems.
Properties
CAS No. |
94153-50-1 |
|---|---|
Molecular Formula |
C24H28FN3O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(111C)methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3/i1-1 |
InChI Key |
QHJLPOSPWKZACG-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


